Cas no 2172143-13-2 ((4,4-dimethylcyclohexyl)methanesulfonyl fluoride)

(4,4-dimethylcyclohexyl)methanesulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- (4,4-dimethylcyclohexyl)methanesulfonyl fluoride
- EN300-1451135
- 2172143-13-2
-
- インチ: 1S/C9H17FO2S/c1-9(2)5-3-8(4-6-9)7-13(10,11)12/h8H,3-7H2,1-2H3
- InChIKey: MLTOLTMGJHHFAM-UHFFFAOYSA-N
- SMILES: S(CC1CCC(C)(C)CC1)(=O)(=O)F
計算された属性
- 精确分子量: 208.09332912g/mol
- 同位素质量: 208.09332912g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 254
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.5Ų
- XLogP3: 3.2
(4,4-dimethylcyclohexyl)methanesulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1451135-0.5g |
(4,4-dimethylcyclohexyl)methanesulfonyl fluoride |
2172143-13-2 | 0.5g |
$1247.0 | 2023-05-26 | ||
Enamine | EN300-1451135-1.0g |
(4,4-dimethylcyclohexyl)methanesulfonyl fluoride |
2172143-13-2 | 1g |
$1299.0 | 2023-05-26 | ||
Enamine | EN300-1451135-100mg |
(4,4-dimethylcyclohexyl)methanesulfonyl fluoride |
2172143-13-2 | 100mg |
$855.0 | 2023-09-29 | ||
Enamine | EN300-1451135-50mg |
(4,4-dimethylcyclohexyl)methanesulfonyl fluoride |
2172143-13-2 | 50mg |
$816.0 | 2023-09-29 | ||
Enamine | EN300-1451135-1000mg |
(4,4-dimethylcyclohexyl)methanesulfonyl fluoride |
2172143-13-2 | 1000mg |
$971.0 | 2023-09-29 | ||
Enamine | EN300-1451135-10.0g |
(4,4-dimethylcyclohexyl)methanesulfonyl fluoride |
2172143-13-2 | 10g |
$5590.0 | 2023-05-26 | ||
Enamine | EN300-1451135-5000mg |
(4,4-dimethylcyclohexyl)methanesulfonyl fluoride |
2172143-13-2 | 5000mg |
$2816.0 | 2023-09-29 | ||
Enamine | EN300-1451135-2500mg |
(4,4-dimethylcyclohexyl)methanesulfonyl fluoride |
2172143-13-2 | 2500mg |
$1903.0 | 2023-09-29 | ||
Enamine | EN300-1451135-10000mg |
(4,4-dimethylcyclohexyl)methanesulfonyl fluoride |
2172143-13-2 | 10000mg |
$4176.0 | 2023-09-29 | ||
Enamine | EN300-1451135-0.1g |
(4,4-dimethylcyclohexyl)methanesulfonyl fluoride |
2172143-13-2 | 0.1g |
$1144.0 | 2023-05-26 |
(4,4-dimethylcyclohexyl)methanesulfonyl fluoride 関連文献
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
(4,4-dimethylcyclohexyl)methanesulfonyl fluorideに関する追加情報
Introduction to (4,4-dimethylcyclohexyl)methanesulfonyl fluoride (CAS No. 2172143-13-2)
(4,4-dimethylcyclohexyl)methanesulfonyl fluoride is a specialized organofluorine compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. With the CAS number 2172143-13-2, this compound has emerged as a valuable tool in synthetic chemistry, particularly in the development of novel pharmaceutical intermediates and bioactive molecules.
The compound's molecular structure, characterized by a bulky 4,4-dimethylcyclohexyl group attached to a methanesulfonyl fluoride moiety, imparts distinct reactivity that makes it highly useful in various synthetic transformations. The methanesulfonyl fluoride (MsF) group is known for its ability to participate in sulfonylation reactions, where it serves as a versatile reagent for introducing sulfonyl groups into organic molecules. This property has been leveraged in the synthesis of sulfonamides, which are prevalent in many pharmacologically active compounds.
In recent years, the application of (4,4-dimethylcyclohexyl)methanesulfonyl fluoride has expanded into the realm of drug discovery and development. Researchers have utilized this compound to synthesize complex molecular architectures that mimic natural products and bioactive peptides. The< strong>4,4-dimethylcyclohexyl substituent provides steric hindrance, which can be crucial in designing molecules with improved pharmacokinetic profiles. This steric effect helps in minimizing unwanted interactions with biological targets, thereby enhancing the selectivity and efficacy of potential drug candidates.
The compound's reactivity also makes it a valuable intermediate in the preparation of fluorinated sulfonamides. Fluorinated sulfoxides and sulfones have been shown to exhibit enhanced metabolic stability and improved binding affinity to biological targets compared to their non-fluorinated counterparts. This has led to increased interest in using (4,4-dimethylcyclohexyl)methanesulfonyl fluoride as a building block in medicinal chemistry.
Recent studies have highlighted the role of this compound in the development of antiviral and anticancer agents. For instance, researchers have reported the use of (4,4-dimethylcyclohexyl)methanesulfonyl fluoride in synthesizing sulfonamide derivatives that exhibit potent inhibitory activity against viral proteases. These derivatives have shown promise in preclinical studies, demonstrating their potential as lead compounds for novel antiviral therapies.
The synthesis of complex sulfonamides often requires multi-step reactions, and (4,4-dimethylcyclohexyl)methanesulfonyl fluoride has proven to be an efficient intermediate in these processes. Its ability to undergo sulfonylation reactions under mild conditions makes it a preferred choice for synthetic chemists working on large-scale production of pharmaceutical intermediates. Additionally, the< strong>4,4-dimethylcyclohexyl group provides stability during reaction conditions, ensuring high yields and purity of the final products.
In addition to its pharmaceutical applications, this compound has found utility in materials science and agrochemical research. The unique electronic properties of fluorinated sulfonamides have been explored in the development of advanced materials with applications ranging from organic electronics to crop protection agents. The< strong>(4,4-dimethylcyclohexyl)methanesulfonyl fluoride structure contributes to these materials by enhancing their thermal stability and chemical resistance.
The growing interest in fluorinated compounds stems from their diverse range of biological activities and material properties. The incorporation of fluorine atoms into molecular structures can significantly alter physicochemical properties such as lipophilicity, solubility, and metabolic stability. This has made fluorinated sulfonamides particularly attractive for drug design.
In conclusion, (4,4-dimethylcyclohexyl)methanesulfonyl fluoride (CAS No. 2172143-13-2) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and researchers working on innovative drug candidates and advanced materials. As research continues to uncover new applications for this compound, its significance in scientific endeavors is expected to grow further.
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